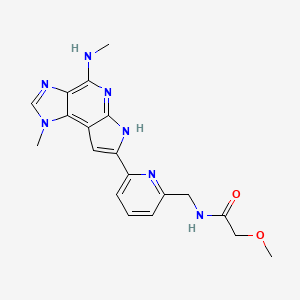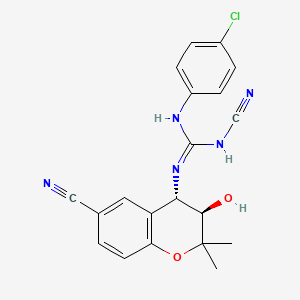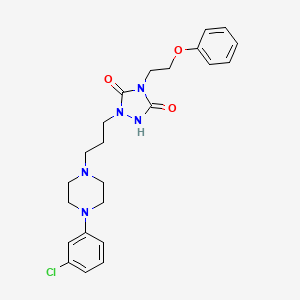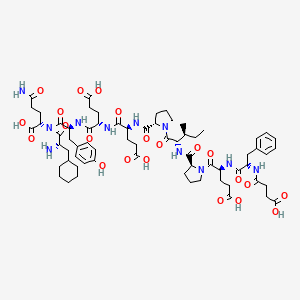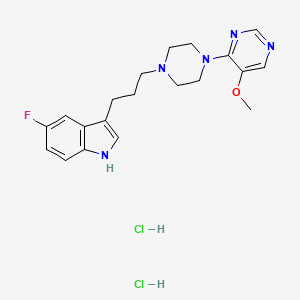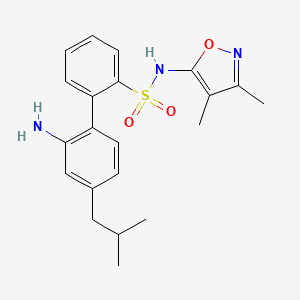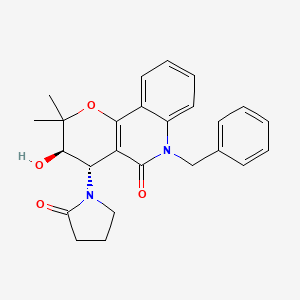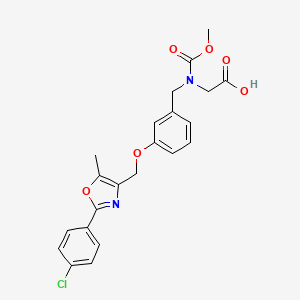
BMS-687453
描述
BMS-687453 是一种小分子药物,是强效且选择性的过氧化物酶体增殖物激活受体 α 激动剂。它是由百时美施贵宝制药公司开发的 并主要用于治疗心血管疾病和代谢性疾病 .
科学研究应用
BMS-687453 具有广泛的科学研究应用,包括:
化学: 它被用作过氧化物酶体增殖物激活受体 α 激动剂研究中的参考化合物。
生物学: 它用于研究过氧化物酶体增殖物激活受体 α 激活对细胞过程的影响。
医学: 它正在研究其在治疗心血管疾病和代谢性疾病方面的潜在治疗作用。
作用机制
BMS-687453 通过与过氧化物酶体增殖物激活受体 α 结合并激活该受体来发挥作用。这种激活会导致参与脂质代谢、炎症和能量稳态的基因的调控。 所涉及的分子靶点和途径包括脂肪酸氧化的调节、胆固醇外流和抗炎反应 .
准备方法
BMS-687453 的合成涉及使用 1,3-氧代苯基甘氨酸作为关键中间体 反应条件通常涉及使用有机溶剂、催化剂和受控温度,以确保获得具有高纯度的所需产物 .
化学反应分析
BMS-687453 经历各种化学反应,包括:
氧化: 该反应涉及添加氧气或去除氢气。常见的试剂包括过氧化氢和高锰酸钾。
还原: 该反应涉及添加氢气或去除氧气。常见的试剂包括氢化铝锂和硼氢化钠。
取代: 该反应涉及用另一种官能团取代一种官能团。常见的试剂包括卤素和亲核试剂。
相似化合物的比较
与其他类似化合物相比,BMS-687453 对过氧化物酶体增殖物激活受体 α 的高效力及其选择性是独一无二的。一些类似的化合物包括:
GW590735: 另一种过氧化物酶体增殖物激活受体 α 激动剂,对脂质代谢具有类似的影响。
Wy14643: 一种过氧化物酶体增殖物激活受体 α 激动剂,以其对脂肪酸氧化的影响而闻名。
This compound 因其高选择性和效力而脱颖而出,使其成为科学研究和潜在治疗应用中的宝贵工具。
属性
IUPAC Name |
2-[[3-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methoxy]phenyl]methyl-methoxycarbonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O6/c1-14-19(24-21(31-14)16-6-8-17(23)9-7-16)13-30-18-5-3-4-15(10-18)11-25(12-20(26)27)22(28)29-2/h3-10H,11-13H2,1-2H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIBXDMNCMEJAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)COC3=CC=CC(=C3)CN(CC(=O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000998-59-3 | |
| Record name | BMS 687453 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000998593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-687453 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39TL5L7XDX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


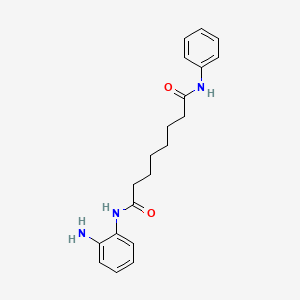
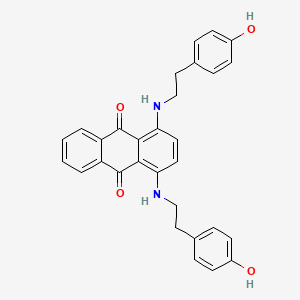
![2-(4-(4-chlorophenoxy)phenyl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1667154.png)
![2-[(2-Benzothiazolyl)methylthio]-4-methylpyrimidine](/img/structure/B1667155.png)

